molecular formula C25H23N3O7 B11557624 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11557624
M. Wt: 477.5 g/mol
InChI Key: FEDIXGYVEBRHIK-CVKSISIWSA-N
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Description

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a nitrobenzoate moiety, and a phenoxyacetamido group. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the ethoxy group can be introduced through the reaction of an appropriate ethylating agent with a phenolic compound.

    Condensation Reactions: These reactions are used to form the imino and amido linkages in the compound. For example, the condensation of an amine with an aldehyde or ketone can form an imine, which can then be further reacted to form the desired amido group.

    Esterification Reactions: The nitrobenzoate moiety can be introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing methods.

    Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-{[(5-ISOPROPYL-2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL]PHENYL 2,4-DICHLOROBENZOATE
  • 2-ETHOXY-4-[(E)-{[(4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL]PHENYL 4-NITROBENZOATE

Uniqueness

What sets 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C25H23N3O7/c1-3-33-23-14-18(15-26-27-24(29)16-34-21-7-5-4-6-17(21)2)8-13-22(23)35-25(30)19-9-11-20(12-10-19)28(31)32/h4-15H,3,16H2,1-2H3,(H,27,29)/b26-15+

InChI Key

FEDIXGYVEBRHIK-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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